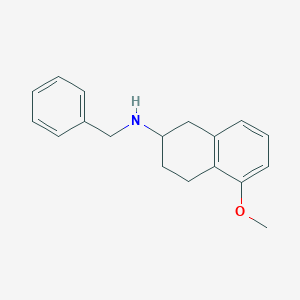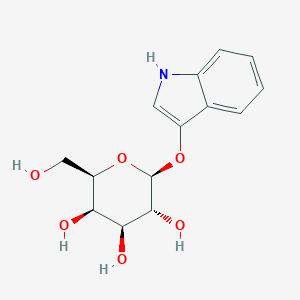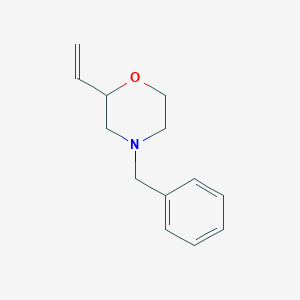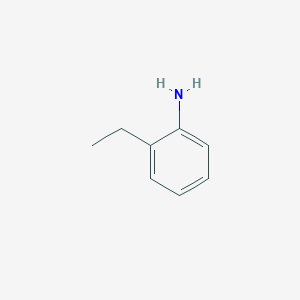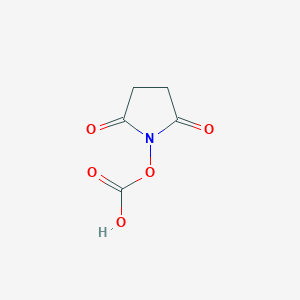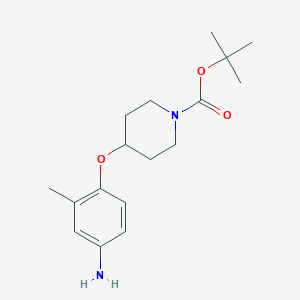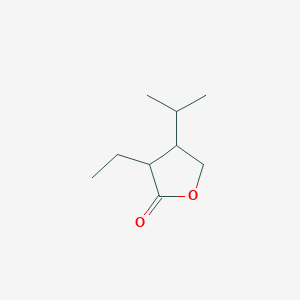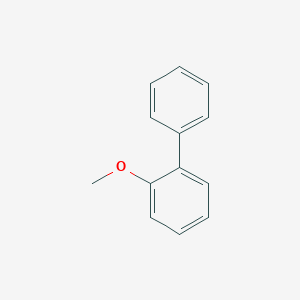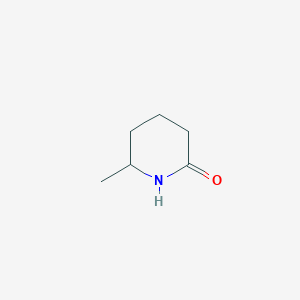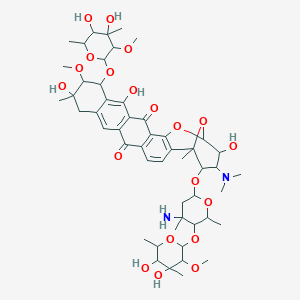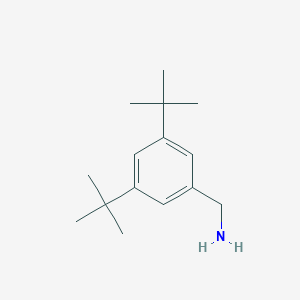
3,5-DI-Tert-butyl-benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-di-tert-butyl-benzylamine, also known as DTBBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This organic compound has been synthesized using a variety of methods and has been studied for its potential applications in various fields, including medicine, material science, and catalysis. In
Wirkmechanismus
The mechanism of action of 3,5-DI-Tert-butyl-benzylamine is not fully understood. However, it has been reported to act as a selective monoamine oxidase-B (MAO-B) inhibitor. MAO-B is an enzyme that plays a role in the breakdown of dopamine in the brain. Inhibition of MAO-B can lead to an increase in dopamine levels, which may have therapeutic effects in the treatment of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
3,5-DI-Tert-butyl-benzylamine has been reported to have antioxidant and anti-inflammatory effects. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of 3,5-DI-Tert-butyl-benzylamine.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-DI-Tert-butyl-benzylamine has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in some experiments. In addition, the potential toxicity of 3,5-DI-Tert-butyl-benzylamine should be considered when handling and using this compound.
Zukünftige Richtungen
There are several future directions for the study of 3,5-DI-Tert-butyl-benzylamine. One direction is the further exploration of its potential use as a drug delivery agent for the treatment of neurodegenerative diseases. Another direction is the synthesis and study of 3,5-DI-Tert-butyl-benzylamine-based metal-organic frameworks for various applications, including catalysis and drug delivery. The development of new synthesis methods for 3,5-DI-Tert-butyl-benzylamine and its derivatives is also an area of interest for future research.
Conclusion:
In conclusion, 3,5-DI-Tert-butyl-benzylamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in various fields, including medicine and material science, make it an important compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,5-DI-Tert-butyl-benzylamine have been discussed in this paper.
Wissenschaftliche Forschungsanwendungen
3,5-DI-Tert-butyl-benzylamine has been studied for its potential applications in various fields of scientific research. In material science, 3,5-DI-Tert-butyl-benzylamine has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown promising results in gas storage and separation, catalysis, and drug delivery. In the field of medicine, 3,5-DI-Tert-butyl-benzylamine has been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. 3,5-DI-Tert-butyl-benzylamine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
139693-30-4 |
|---|---|
Produktname |
3,5-DI-Tert-butyl-benzylamine |
Molekularformel |
C15H25N |
Molekulargewicht |
219.37 g/mol |
IUPAC-Name |
(3,5-ditert-butylphenyl)methanamine |
InChI |
InChI=1S/C15H25N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,10,16H2,1-6H3 |
InChI-Schlüssel |
NATQQALKFOXQQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)CN)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


